Tetramethylfluoroformamidinium hexafluorophosphate
Description
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH), CAS 164298-23-1, is a fluorinated formamidinium salt paired with a hexafluorophosphate counterion. Its molecular formula is C₅H₁₂F₇N₂P, with a molecular weight of 264.13 g/mol . TFFH is widely recognized as a highly efficient coupling reagent in organic synthesis, particularly in mechanochemical nucleophilic substitutions and peptide bond formations. It activates carboxylic acids or alcohols to generate reactive intermediates such as acyl fluorides or O-alkyl isouronium salts, enabling rapid and selective bond-forming reactions under solvent-minimized conditions .
TFFH’s fluorinated structure enhances its electrophilicity, making it superior to non-fluorinated analogs in certain applications. For example, it facilitates amide coupling without disrupting unprotected alcohol moieties, a critical advantage in complex molecule synthesis .
Properties
IUPAC Name |
[dimethylamino(fluoro)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVXOOLKAGPJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F7N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164298-23-1 | |
| Record name | Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164298-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Procedure
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Starting Material Preparation : TCFH is synthesized from tetramethylurea via chlorination with agents such as oxalyl chloride (Cl₂CO)₂O, thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a chloroformamidinium intermediate, which is subsequently converted to the hexafluorophosphate salt using potassium hexafluorophosphate (KPF₆) or analogous reagents.
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Fluoride Substitution : TCFH is treated with a stoichiometric excess of a dry fluoride source, typically potassium fluoride (KF), in an anhydrous polar aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM). The reaction is conducted under inert atmosphere (argon or nitrogen) at 0–25°C for 4–12 hours to avoid decomposition.
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Workup and Purification : The crude product is filtered to remove KCl, and the solvent is evaporated under reduced pressure. TFFH is recrystallized from a mixture of ethyl acetate and hexanes, yielding a white crystalline solid with >97% purity.
Key Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Fluoride Source | Anhydrous KF | Minimizes side reactions |
| Solvent | Acetonitrile or DCM | Enhances solubility of reactants |
| Temperature | 0–25°C | Prevents thermal degradation |
| Reaction Time | 6–8 hours | Ensures complete substitution |
Direct Synthesis from Tetramethylurea and Fluorinating Agents
An alternative method bypasses TCFH by directly reacting tetramethylurea with a fluorinating agent. While less common due to the challenges of handling reactive fluorine sources, this approach offers a streamlined pathway under specialized conditions.
Reaction Steps
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Fluorination of Tetramethylurea : Tetramethylurea reacts with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) in dichloromethane at -20°C to 0°C. This step generates the fluoroformamidinium ion, which is stabilized by the hexafluorophosphate counterion.
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Salt Metathesis : The intermediate is treated with hexafluorophosphoric acid (HPF₆) or its potassium salt to precipitate TFFH.
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Isolation : The product is filtered, washed with cold ether, and dried under vacuum to remove residual solvents.
Challenges and Mitigations
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Handling Fluorinating Agents : SF₄ and DAST are highly toxic and moisture-sensitive. Reactions require rigorous anhydrous conditions and specialized equipment.
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Byproduct Formation : Competing reactions may produce bis-fluorinated byproducts. Slow addition of the fluorinating agent and low temperatures mitigate this issue.
Industrial-Scale Production and Process Optimization
Large-scale synthesis of TFFH prioritizes cost efficiency, safety, and yield. Key industrial practices include:
Solvent Selection
Catalysis and Additives
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances fluoride ion availability in biphasic systems, improving reaction kinetics.
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Acid Scavengers : Molecular sieves or anhydrous sodium sulfate are added to sequester trace water, preventing hydrolysis of the hexafluorophosphate anion.
Yield and Purity Data
| Method | Average Yield | Purity (HPLC) |
|---|---|---|
| Halide Exchange (TCFH) | 85–90% | >97% |
| Direct Fluorination | 70–75% | 92–95% |
Chemical Reactions Analysis
Types of Reactions: Tetramethylfluoroformamidinium (hexafluorophosphate) undergoes various types of reactions, including:
Deoxofluorination: It acts as a deoxofluorination reagent for alcohols and carboxylic acids, converting them into their corresponding fluorides.
Coupling Reactions: It is used as a coupling reagent in peptide synthesis, converting protected amino acids to acid fluorides.
Common Reagents and Conditions:
Deoxofluorination: Requires triethylamine and triethylamine trihydrofluoride as additives, with ethyl acetate as the solvent.
Coupling Reactions: Typically performed under basic conditions with the presence of a base such as triethylamine.
Major Products:
Deoxofluorination: Produces fluorinated alcohols and carboxylic acids.
Coupling Reactions: Produces acid fluorides and various carboxylic acid derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Reagent in Organic Synthesis:
TFFH is primarily used as a reagent in organic synthesis, facilitating various reactions such as:
- Deoxofluorination: TFFH acts as a fluorinating agent that introduces fluorine atoms into organic molecules, enhancing their biological activity and stability.
- Peptide Coupling Reactions: It plays a crucial role in synthesizing peptides by activating carboxylic acids for coupling with amines .
Table 1: Summary of Chemical Reactions Utilizing TFFH
| Reaction Type | Description | Application Area |
|---|---|---|
| Deoxofluorination | Introduction of fluorine into organic compounds | Medicinal Chemistry |
| Peptide Coupling | Activation of carboxylic acids for amine coupling | Biochemistry |
| Synthesis of β-Peptidomimetics | Formation of antimicrobial agents | Pharmaceutical Development |
Biological Applications
Synthesis of Bioactive Compounds:
TFFH is instrumental in synthesizing biologically active molecules, including:
- Cationic Antimicrobial β-2,2-amino Acid Derivatives: These derivatives exhibit significant antimicrobial properties and are being explored for therapeutic applications.
- Philanthotoxin Analogues: Used for the inhibition of ionotropic glutamate receptors, these compounds have potential implications in neuropharmacology .
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of synthesized β-amino acid derivatives using TFFH, researchers reported enhanced activity against various bacterial strains compared to non-fluorinated counterparts. This highlights the importance of fluorine in improving biological activity .
Material Science Applications
Advanced Materials Production:
TFFH is also applied in the production of fine chemicals and advanced materials. Its unique properties enable the development of:
- Self-Assembled Monolayers (SAMs): TFFH reacts with SAMs on gold substrates to form interchain carboxylic anhydrides, which are essential for creating functionalized surfaces in nanotechnology.
Table 2: Material Science Applications of TFFH
| Application Area | Description |
|---|---|
| Nanotechnology | Formation of functionalized surfaces |
| Fine Chemicals | Production of specialized chemical compounds |
Mechanism of Action
Tetramethylfluoroformamidinium (hexafluorophosphate) exerts its effects through the activation of alcohols and carboxylic acids towards fluorination and coupling reactions. The molecular targets include hydroxyl and carboxyl functional groups, which are converted into their corresponding fluorides or acid fluorides. The pathways involved include nucleophilic substitution and deoxofluorination .
Comparison with Similar Compounds
Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate (TCFH)
- Structure : TCFH replaces the fluorine atom in TFFH with chlorine (CAS 207915-99-9).
- Reactivity : TCFH is less electrophilic than TFFH due to chlorine’s lower electronegativity. This results in distinct chemoselectivity; for instance, TCFH failed to preserve benzylic alcohol groups during amidation, whereas TFFH achieved selective coupling .
- Applications : Both reagents activate alcohols and carboxylic acids, but TCFH is more prone to side reactions with sensitive substrates .
COMU [(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium Hexafluorophosphate]
- Structure: A uronium-type reagent with a morpholino substituent.
- Reactivity: COMU generates acyl cyanouronium intermediates, offering lower toxicity and better solubility than TFFH. However, it is less effective in mechanochemical settings .
- Applications : Preferred in solution-phase peptide synthesis but less suited for solvent-free ball-milling protocols .
TBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium Tetrafluoroborate)
- Structure : A uranium salt with a benzotriazole leaving group.
- Reactivity : TBTU forms active esters with carboxylic acids but requires stoichiometric additives like HOAt. TFFH operates without such additives, simplifying reaction workflows .
- Applications : TBTU is widely used in peptide synthesis but lacks TFFH’s versatility in alcohol activation .
Performance Comparison
Table 1: Key Properties of TFFH and Analogues
Table 2: Reaction Yields in Amidation (Selected Examples)
*TCFH caused partial degradation of the benzylic alcohol.
†TFFH induced debromination in brominated substrates, limiting utility .
Mechanistic Insights
- TFFH vs. TCFH : The fluorine atom in TFFH enhances electrophilicity, accelerating the formation of acyl fluorides or isouronium intermediates. In contrast, TCFH’s chlorine slows activation kinetics, leading to competing side reactions .
- Solid-Phase Reactions: TFFH uniquely forms interchain carboxylic anhydrides (ICAs) on self-assembled monolayers (SAMs), whereas solution-phase reactions yield acid fluorides. This proximity-driven behavior is absent in TCFH and COMU .
Biological Activity
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is a specialized reagent primarily used in organic synthesis, particularly in peptide coupling reactions. Its biological activity is characterized by its ability to facilitate the formation of peptide bonds and its interactions with various biomolecules. This article delves into the compound's biochemical properties, molecular mechanisms, and relevant case studies, supported by data tables.
TFFH is known for its role as an activating agent in biochemical reactions. It converts carboxylic acids into more reactive intermediates, enabling the formation of amide bonds with amines. This property is essential for synthesizing peptides and proteins, making TFFH a valuable tool in biochemical research.
Key Properties:
- Molecular Formula: C₅H₁₂F₇N₂P
- Molecular Weight: 264.13 g/mol
- Appearance: White to almost white powder or crystals
- Melting Point: 109.0 to 113.0 °C
- Purity: >97.0% .
Cellular Effects
TFFH influences various cellular processes, including:
- Cell Signaling: Modulates signaling pathways that affect gene expression and cellular metabolism.
- Gene Expression: Alters the expression of genes involved in cell growth and differentiation.
- Enzyme Activity: Can activate or inhibit specific enzymes, impacting metabolic pathways .
Molecular Mechanism
The molecular mechanism of TFFH involves its interaction with biomolecules at the molecular level:
- Binding Interactions: TFFH binds to enzymes and proteins, leading to their activation or inhibition.
- Reactivity with Self-Assembled Monolayers (SAMs): TFFH has been shown to react with carboxylic acid-terminated SAMs on gold surfaces, producing interchain carboxylic anhydrides under certain conditions .
Case Studies
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Peptide Synthesis:
In a study involving the synthesis of dipeptides using TFFH, researchers demonstrated that TFFH effectively facilitated peptide bond formation between Fmoc-Phe-OH and H-Ala-OMe·HCl in dichloromethane. The reaction yielded a dipeptide with an impressive yield of 87% . -
Reactivity Towards Functional Groups:
TFFH has been shown to maintain reactivity across a variety of substrates, including those with sensitive functional groups. This versatility allows for its use under mild reaction conditions, which is advantageous in synthetic organic chemistry .
Data Table: Summary of Biological Activity Findings
| Property/Activity | Description |
|---|---|
| Activation Role | Converts carboxylic acids to reactive intermediates |
| Impact on Gene Expression | Modulates genes related to growth and differentiation |
| Enzyme Interaction | Activates/inhibits enzymes affecting metabolism |
| Yield in Peptide Synthesis | Up to 87% yield in dipeptide formation |
| Reactivity | Effective across diverse substrates |
Safety and Handling
TFFH is classified as moisture-sensitive and heat-sensitive. It can cause skin irritation and serious eye irritation upon contact. Proper safety measures should be observed when handling this compound, including wearing protective gloves and eye protection .
Q & A
Q. What is the role of Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate in peptide synthesis, and what methodological steps ensure efficient amide bond formation?
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is a coupling reagent that facilitates amide bond formation by converting carboxylic acids into reactive acyl fluorides. Key methodological steps include:
- Activation : Mix TFFH (1.1–1.5 equivalents) with the carboxylic acid in anhydrous solvents like dichloromethane (DCM) or acetonitrile (MeCN) under inert atmosphere.
- Reaction : Add a tertiary amine base (e.g., N-methylmorpholine) to deprotonate the intermediate, followed by the nucleophile (e.g., amine).
- Optimization : Maintain low moisture levels (<0.1% H₂O) to prevent hydrolysis of the acyl fluoride intermediate .
Q. How does TFFH activate carboxylic acids, and what are the optimal reaction conditions for this process?
TFFH activates carboxylic acids via a two-step mechanism:
Formation of an acyl fluoride : TFFH reacts with the carboxylic acid to generate an acyl fluoride and a urea byproduct.
Amide bond formation : The acyl fluoride reacts with an amine nucleophile.
Optimal conditions :
- Solvent : Anhydrous MeCN or DCM.
- Temperature : 0–25°C (higher temperatures risk side reactions).
- Stoichiometry : 1.2 equivalents of TFFH per carboxylic acid group.
- Base : Use 2–3 equivalents of N,N-diisopropylethylamine (DIPEA) for efficient deprotonation .
Advanced Questions
Q. In surface chemistry applications, why does TFFH produce interchain carboxylic anhydrides (ICAs) instead of acid fluorides, and how can this be controlled?
On self-assembled monolayers (SAMs), TFFH primarily forms ICAs due to proximity effects between adjacent carboxylic acid groups, enabling interchain reactions. In contrast, solution-phase reactions favor acyl fluorides. To control this:
- Additives : Introduce tetrabutylammonium fluoride (TBAF) to decompose ICAs into acyl fluorides.
- Dilution : Reduce surface density of carboxylic acid groups to minimize interchain interactions.
- Validation : Use X-ray photoelectron spectroscopy (XPS) or IR spectroscopy to monitor reaction intermediates .
Q. How can researchers optimize TFFH-mediated mechanochemical nucleophilic substitutions, and what parameters influence reaction efficiency?
Mechanochemical methods using TFFH and K₂HPO₄ as a base enable solvent-free nucleophilic substitutions. Optimization strategies include:
- Milling time : 60–90 minutes for complete conversion.
- Stoichiometry : 1.2 equivalents of TFFH and 2 equivalents of K₂HPO₄.
- Substrate compatibility : Effective for primary and secondary alcohols but limited for sterically hindered tertiary alcohols.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Milling speed | 20–30 Hz | Maximizes energy transfer |
| TFFH equivalents | 1.2–1.5 | Reduces side products |
| Base (K₂HPO₄) | 2.0 equivalents | Ensures deprotonation |
Reference : .
Q. When comparing TFFH with other coupling reagents (e.g., cyanuric fluoride), what experimental factors contribute to observed differences in reaction outcomes?
TFFH and cyanuric fluoride differ in reactivity due to:
- Activation kinetics : TFFH generates acyl fluorides faster (<5 minutes) than cyanuric fluoride (~30 minutes).
- Byproduct solubility : Urea byproducts from TFFH are more soluble in organic solvents, simplifying purification.
- Substrate scope : TFFH is more effective for sterically hindered acids (e.g., N-Fmoc-protected amino acids).
| Reagent | Reaction Time | Byproduct Solubility | Hindered Substrate Compatibility |
|---|---|---|---|
| TFFH | <5 min | High | Excellent |
| Cyanuric fluoride | ~30 min | Low | Moderate |
Q. How should researchers address discrepancies in TFFH’s reactivity between solution-phase and solid-phase synthesis?
Discrepancies arise from differences in reaction environments:
- Solution-phase : High mobility favors acyl fluorides.
- Solid-phase : Restricted mobility promotes ICAs or side reactions.
Mitigation strategies : - Characterization : Use MALDI-TOF or LC-MS to identify byproducts.
- Condition screening : Vary solvent polarity (e.g., DMF vs. MeCN) to alter intermediate stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
